molecular formula C14H28N2O B5675894 2-(4-cyclooctyl-1-piperazinyl)ethanol

2-(4-cyclooctyl-1-piperazinyl)ethanol

Cat. No.: B5675894
M. Wt: 240.38 g/mol
InChI Key: XEFJIHRHXVUHOP-UHFFFAOYSA-N
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Description

2-(4-Cyclooctyl-1-piperazinyl)ethanol is a piperazine derivative characterized by a cyclooctyl substituent on the piperazine ring and an ethanol moiety. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in interacting with biological targets.

Properties

IUPAC Name

2-(4-cyclooctylpiperazin-1-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c17-13-12-15-8-10-16(11-9-15)14-6-4-2-1-3-5-7-14/h14,17H,1-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFJIHRHXVUHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

Key structural variations among piperazinyl ethanol derivatives lie in the substituents on the piperazine ring, which critically influence solubility, stability, and biological activity.

Compound Name Substituent on Piperazine Molecular Weight (g/mol) pKa Key Physicochemical Notes
2-(4-Cyclooctyl-1-piperazinyl)ethanol Cyclooctyl ~280 (estimated) N/A High lipophilicity due to bulky cyclooctyl group
Hydroxyzine () (4-Chlorophenyl)(phenyl)methyl 374.9 2.47 Moderate solubility; used as antihistamine
2-[4-(6-Chloro-2-methylpyrimidin-4-yl)piperazin-1-yl]ethanol () Pyrimidinyl 256.73 N/A Polar pyrimidine enhances aqueous solubility
2-[4-(4-Nitrophenyl)-1-piperazinyl]ethanol () Nitrophenyl 251.29 N/A Electron-withdrawing nitro group may reduce metabolic stability
Decloxizine () Diphenylmethyl 358.47 N/A High molecular weight; potential CNS activity

Key Observations :

  • Solubility : Polar substituents (e.g., pyrimidinyl in ) enhance aqueous solubility, critical for oral bioavailability .
  • Acid-Base Properties : Hydroxyzine’s pKa of 2.47 suggests protonation at physiological pH, influencing its distribution and receptor binding .
ACAT-1 Inhibition

Piperazinyl ethanol derivatives with sulfur-containing side chains (e.g., ) exhibit ACAT-1 inhibitory activity, a target for atherosclerosis treatment. The cyclooctyl variant’s bulky substituent may hinder enzyme access compared to smaller analogs, though this requires experimental validation .

Antihistaminic Activity

Hydroxyzine () demonstrates potent antihistaminic effects due to its (4-chlorophenyl)(phenyl)methyl group, which stabilizes receptor interactions. The cyclooctyl analog’s larger substituent might reduce affinity for histamine receptors .

Antifungal and Antimicrobial Potential

Compounds like 2-(4-(4-nitrophenyl)-1-piperazinyl)ethanol () have electron-withdrawing groups that may enhance antimicrobial activity. The cyclooctyl group’s hydrophobicity could similarly disrupt microbial membranes .

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